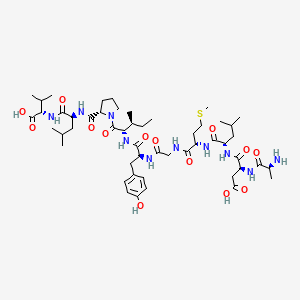
N-Acetyl-D-talosamine-18O,d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-D-talosamine-18O,d3 is a derivative of N-Acetyl-D-talosamine, a monosaccharide derivative. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and an 18O isotope along with deuterium (d3) labeling. It is primarily used in scientific research for studying various biochemical and physiological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-D-talosamine-18O,d3 typically involves the acetylation of D-talosamine. The reaction conditions often include the use of acetic anhydride in the presence of a base such as pyridine. The incorporation of the 18O isotope and deuterium labeling can be achieved through specific isotopic enrichment techniques during the synthesis process .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use in research. the production process would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the isotopic labeling is consistent and accurate .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-D-talosamine-18O,d3 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace the acetyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-Acetyl-D-talose, while reduction can regenerate N-Acetyl-D-talosamine .
Wissenschaftliche Forschungsanwendungen
N-Acetyl-D-talosamine-18O,d3 has several applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms and pathways.
Biology: Utilized in metabolic studies to track the incorporation and transformation of sugars in biological systems.
Medicine: Investigated for its potential role in glycosylation processes and its impact on various diseases.
Wirkmechanismus
The mechanism of action of N-Acetyl-D-talosamine-18O,d3 involves its incorporation into biochemical pathways where it can act as a substrate or inhibitor. The molecular targets include enzymes involved in glycosylation and metabolic processes. The pathways affected by this compound can provide insights into the regulation of sugar metabolism and its implications for health and disease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Acetyl-D-galactosamine
- N-Acetyl-D-glucosamine
- N-Acetyl-D-mannosamine
Uniqueness
N-Acetyl-D-talosamine-18O,d3 is unique due to its specific isotopic labeling, which allows for precise tracking in metabolic studies. Compared to other similar compounds, it provides distinct advantages in research applications where isotopic differentiation is crucial .
Eigenschaften
Molekularformel |
C8H15NO6 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2,2,2-trideuterio-N-[(2S,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8+/m1/s1/i1D3,12+2 |
InChI-Schlüssel |
MBLBDJOUHNCFQT-NDWXWZHXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
Kanonische SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(6-Chloro-5-fluoro-2,3-dihydroindol-1-yl)quinazolin-6-yl]pyrimidin-2-amine](/img/structure/B15139639.png)
![3-N-[[1-(cyclohexylmethyl)piperidin-4-yl]methyl]-1-N,5-N-bis(2-hydroxyethyl)benzene-1,3,5-tricarboxamide](/img/structure/B15139658.png)



![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)





![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)
